molecular formula C16H18N2O5S B6395443 5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid CAS No. 1261936-93-9

5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6395443
CAS No.: 1261936-93-9
M. Wt: 350.4 g/mol
InChI Key: BGUQEHYRIOMPFB-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid is a complex organic compound that features a nicotinic acid core with a 4-T-butylsulfamoylphenyl substituent

Properties

IUPAC Name

5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(19)17-9-11/h4-9,18H,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUQEHYRIOMPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid typically involves multiple steps. One common approach is to start with the nicotinic acid derivative and introduce the 4-T-butylsulfamoylphenyl group through a series of reactions, including sulfonation and coupling reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylsulfamoylphenyl)-2-hydroxynicotinic acid
  • 5-(4-Ethylsulfamoylphenyl)-2-hydroxynicotinic acid
  • 5-(4-Propylsulfamoylphenyl)-2-hydroxynicotinic acid

Uniqueness

5-(4-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid is unique due to the presence of the T-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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